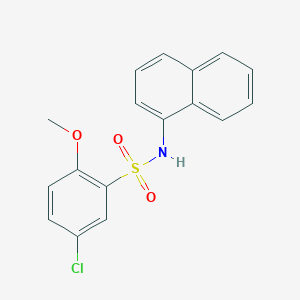![molecular formula C23H12N2O7 B229229 4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TBOA and is a potent inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. In
Mécanisme D'action
TBOA is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain and is responsible for removing the majority of glutamate from the synaptic cleft. By inhibiting EAAT2, TBOA increases the levels of glutamate in the synaptic cleft, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBOA are complex and depend on the dose and duration of treatment. In general, TBOA has been shown to increase the levels of extracellular glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to alter the expression of glutamate receptors and other proteins involved in glutamate signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBOA is its potency as an inhibitor of glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in the brain. However, TBOA has some limitations for lab experiments. It is highly toxic and must be used with caution. Additionally, TBOA has a short half-life and must be administered continuously to maintain its inhibitory effects.
Orientations Futures
There are many potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters, which could be used to study the role of specific transporters in the brain. Another area of interest is the use of TBOA as a tool to study the role of glutamate transporters in disease states, such as Alzheimer's disease and epilepsy. Finally, TBOA could be used as a starting point for the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 5-nitrosalicylic acid with phthalic anhydride in the presence of a catalyst. This reaction yields the intermediate compound 5-nitrosalicylic acid phthalic anhydride diester, which is then reacted with 2,2'-biindoline-5,5'-dione to produce TBOA. This synthesis method has been optimized to yield high purity TBOA with a high yield.
Applications De Recherche Scientifique
TBOA has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where TBOA has been used as a tool to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for preventing excitotoxicity.
Propriétés
Formule moléculaire |
C23H12N2O7 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H12N2O7/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)32-13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31) |
Clé InChI |
MZEJKMRRMPMIPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









